Huntington's disease (HD) is a neurodegenerative disorder characterized by progressive movement problems, cognitive decline, and emotional disturbances. Pridopidine was studied as a potential treatment for HD due to its effects on the brain's chemistry.
Pridopidine is thought to work by modulating glutamate activity in the brain. Glutamate is a major excitatory neurotransmitter, and its excessive activity is implicated in HD progression []. Pridopidine might help to restore balance between excitatory and inhibitory signals in the brain.
Several clinical trials have evaluated Pridopidine for HD, but the results have been mixed. Some studies showed modest improvements in certain motor symptoms, while others failed to demonstrate significant benefits [].
Pridopidine is not currently approved as a treatment for Huntington's disease.
Pridopidine has also been explored for other neurological conditions, including:
Pridopidine, also known by its developmental code name ACR16, is an investigational small molecule primarily being developed for the treatment of Huntington's disease and amyotrophic lateral sclerosis. The compound is characterized by its chemical formula and a molar mass of approximately 281.41 g/mol. Pridopidine functions as a selective and potent agonist of the Sigma-1 receptor, a protein that plays a critical role in neuronal health and survival by regulating various cellular processes associated with neurodegenerative diseases .
Pridopidine's mechanism of action is still under investigation, but studies suggest it works through its interaction with the S1R. S1R activation is thought to trigger several neuroprotective effects, including [, ]:
The synthesis of pridopidine has evolved to optimize yield and purity while minimizing harsh conditions. A notable method involves a multi-step process where key reactions include catalytic reductions and careful temperature management during oxidation steps. The process aims to produce a solid form of pridopidine base with high chemical purity, often utilizing palladium-based catalysts for reductions . The optimized synthesis can be conducted at stable temperatures to prevent degradation or unwanted side reactions.
Pridopidine is primarily being investigated for its therapeutic potential in treating Huntington's disease and amyotrophic lateral sclerosis. It has shown promise in enhancing neuronal survival and function by modulating pathways associated with neurodegeneration. Additionally, its unique mechanism targeting the Sigma-1 receptor distinguishes it from other treatments currently available for these conditions . Clinical trials have demonstrated its potential efficacy in improving motor functions without significant adverse effects.
Interaction studies have primarily focused on pridopidine's binding affinity for various receptors. While it was initially thought to interact significantly with dopamine D2 receptors, further studies revealed that its primary action is on the Sigma-1 receptor with minimal interaction with other targets such as adrenergic receptors. This selectivity suggests that pridopidine may offer therapeutic benefits without the side effects commonly associated with broader receptor interactions . Imaging studies have confirmed its ability to penetrate the central nervous system effectively, where it exerts its neuroprotective effects .
Pridopidine belongs to the class of phenylpiperidines and shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Primary Action | Unique Features |
|---|---|---|---|
| Pridopidine | Phenylpiperidine | Sigma-1 receptor agonist | Selective action on Sigma-1 receptor |
| ACR16 (another name) | Phenylpiperidine | Dopamine D2 receptor modulation | Similar structure but different receptor focus |
| Tetrabenazine | Tetrabenazine derivative | Dopamine depletion | Primarily used for chorea in Huntington's disease |
| Riluzole | Benzothiazole | Glutamate release inhibition | Used in amyotrophic lateral sclerosis |
| Deutetrabenazine | Tetrabenazine analogue | Dopamine D2 receptor antagonist | Improved pharmacokinetics over tetrabenazine |
Pridopidine's unique mechanism as a selective Sigma-1 receptor agonist sets it apart from these compounds, particularly in its targeted neuroprotective effects without significant dopaminergic side effects .
Pridopidine demonstrates exceptional selectivity and potency for the sigma-1 receptor, establishing this interaction as the primary mechanism underlying its therapeutic effects. The compound exhibits high-affinity binding to the sigma-1 receptor with a dissociation constant of 7.1 nanomolar in both human embryonic kidney 293 cells and rat striatal membranes [1]. This binding affinity represents approximately 100-fold selectivity over the dopamine D2 receptor and 30-fold selectivity over the D3 receptor, positioning pridopidine as a highly selective sigma-1 receptor agonist [1] [2].
The sigma-1 receptor functions as a unique endoplasmic reticulum-resident chaperone protein, distinguished from traditional G-protein coupled or ligand-gated ion channels [3]. This 223-amino acid transmembrane protein localizes predominantly at mitochondria-associated endoplasmic reticulum membranes, where it regulates multiple cellular processes critical for neuronal survival and function [4]. Under physiological conditions, the sigma-1 receptor exists in a dormant state bound to the binding immunoglobulin protein chaperone [5]. Upon agonist binding, pridopidine induces conformational changes that dissociate the sigma-1 receptor from binding immunoglobulin protein, enabling its translocation and interaction with diverse client proteins [5].
The activation dynamics of the sigma-1 receptor by pridopidine involve complex allosteric mechanisms that modulate the receptor's chaperone function. Pridopidine binding stabilizes the active oligomeric forms of the sigma-1 receptor, as evidenced by increased levels of detergent-insoluble sigma-1 receptor species following treatment [6]. These oligomeric forms appear in endoplasmic reticulum-localized patches rather than in mitochondria-associated membranes, suggesting specialized functional domains for pridopidine action [6]. The formation of these oligomers correlates with enhanced chaperone activity and improved cellular proteostasis [6].
Functional studies demonstrate that pridopidine-mediated sigma-1 receptor activation results in dose-dependent upregulation of brain-derived neurotrophic factor pathway genes, including early growth response 1, activity-regulated cytoskeleton-associated protein, homer protein homolog 1A, early growth response 2, krueppel like factor 5, cyclin dependent kinase inhibitor 1A, and CCAAT enhancer binding protein beta [5]. This upregulation occurs at concentrations as low as 0.3 milligrams per kilogram, with maximal effects observed at 30-60 milligrams per kilogram [5]. The sigma-1 receptor dependency of these effects is confirmed by their abolition in the presence of NE-100, a selective sigma-1 receptor antagonist [5].
| Parameter | Value | Source |
|---|---|---|
| Binding Affinity (Ki) | 7.1 nM | Tocris/Sahlholm et al. 2013 |
| Selectivity vs D2 Receptor | ~100-fold | Multiple studies |
| Selectivity vs D3 Receptor | ~30-fold | Multiple studies |
| Cellular Location | Endoplasmic Reticulum/MAM | Hayashi & Su 2007 |
| Functional State | High-affinity agonist | Binding studies |
| Mechanism of Action | Chaperone protein modulation | Functional studies |
Pridopidine exerts profound effects on the structural and functional integrity of mitochondria-endoplasmic reticulum contact sites, which represent specialized membrane domains critical for cellular homeostasis. In Huntington disease models, these contact sites are significantly disrupted, with YAC128 mouse striatal neurons showing decreased numbers of mitochondria-endoplasmic reticulum contact sites per mitochondrion and reduced percentage of mitochondrial surface covered by endoplasmic reticulum [7]. Pridopidine treatment at 1 micromolar concentration for 24 hours effectively restores these structural connections, normalizing both the quantity and quality of inter-organellar contacts [7].
The restoration of mitochondria-endoplasmic reticulum contact sites by pridopidine involves enhanced colocalization of the inositol 1,4,5-trisphosphate receptor and sigma-1 receptor with mitochondria in YAC128 neurons [7]. In untreated disease model neurons, colocalization of the inositol 1,4,5-trisphosphate receptor and sigma-1 receptor with mitochondria is reduced by approximately 40% compared to wild-type controls [7]. Pridopidine treatment restores this colocalization to normal levels, indicating improved protein complex assembly at contact sites [7]. This restoration correlates with correction of abnormally enlarged endoplasmic reticulum structures observed in YAC128 neurons [7].
The functional consequences of restored mitochondria-endoplasmic reticulum crosstalk include dramatic improvements in mitochondrial dynamics and bioenergetics. Pridopidine treatment increases mitochondrial aspect ratio, indicating enhanced mitochondrial elongation and improved morphological health [7]. This morphological improvement is accompanied by increased mitochondrial motility and enhanced basal and maximal respiration rates in both YAC128 neurons and human Huntington disease neural stem cells [7]. The enhanced respiration translates to increased adenosine triphosphate production, providing improved cellular energy status [7].
Calcium signaling between the endoplasmic reticulum and mitochondria is critically dependent on functional contact sites. Pridopidine normalizes calcium transfer by restoring the glucose-regulated protein 75-mediated bridge between inositol 1,4,5-trisphosphate receptors and voltage-dependent anion channels [7]. This restoration enables efficient calcium flux from the endoplasmic reticulum to the mitochondrial intermembrane space, subsequently triggering mitochondrial calcium uniporter opening and calcium entry into the mitochondrial matrix [8]. The improved calcium buffering capacity reduces cytosolic calcium overload and prevents calcium-induced cellular toxicity [7].
| Parameter | HD Model (Untreated) | Pridopidine Treatment | Mechanism |
|---|---|---|---|
| Mitochondria-ER Contact Sites | Decreased (~40%) | Restored | S1R-mediated tethering |
| IP3R-S1R Colocalization | Reduced (~40%) | Normalized | S1R chaperone function |
| Mitochondrial Aspect Ratio | Abnormal | Restored | Improved dynamics |
| ER Morphology | Enlarged structure | Normalized | ER stress reduction |
| Mitochondrial Respiration | Impaired | Enhanced | Complex activity normalization |
| ATP Production | Reduced | Increased | Enhanced bioenergetics |
| ROS Levels | Elevated | Reduced | Antioxidant response |
Despite its high selectivity for the sigma-1 receptor, pridopidine maintains functionally relevant interactions with the dopaminergic system that contribute to its therapeutic profile. Pridopidine demonstrates low-affinity binding to dopamine D2 receptors in the micromolar range, approximately 100-fold lower than its sigma-1 receptor affinity [2]. However, this low-affinity interaction exhibits unique pharmacological characteristics that distinguish pridopidine from conventional dopamine receptor antagonists [2].
The dopamine D2 receptor interaction profile of pridopidine reveals preferential binding to the high-affinity state of the receptor while lacking intrinsic activity [2]. This binding pattern, characterized by a dissociation constant ratio of 2.3 between antagonist and agonist counter ligands, suggests that pridopidine stabilizes the D2R-High conformation without inducing receptor activation [2]. The functional consequence of this interaction is competitive antagonism with fast dissociation kinetics, enabling rapid receptor occupancy changes in response to endogenous dopamine fluctuations [2].
In vivo studies demonstrate that pridopidine produces classic dopamine D2 receptor antagonist effects on neurochemical markers. Treatment with pridopidine dose-dependently increases striatal tissue levels of 3,4-dihydroxyphenylacetic acid with an effective dose for 50% maximal effect of 81 micromoles per kilogram, indicating enhanced dopamine turnover [9]. This increase in dopamine metabolism is accompanied by elevated dopamine and noradrenaline efflux in prefrontal cortex and striatal regions, as measured by in vivo microdialysis [9]. The neurochemical profile confirms functional dopamine D2 receptor antagonism while demonstrating enhanced monoaminergic transmission in cortico-subcortical circuits [9].
The behavioral pharmacology of pridopidine reflects its unique dopaminergic profile through state-dependent effects on psychomotor activity. Unlike conventional dopamine D2 receptor antagonists that universally suppress motor activity, pridopidine selectively reduces hyperlocomotion induced by psychostimulants while preserving or enhancing normal locomotor activity [9]. This state-dependent stabilization is achieved through combined dopamine D2 receptor antagonism and cortical glutamatergic enhancement, resulting in normalized motor function across different states of dopaminergic activity [9]. Importantly, pridopidine does not induce catalepsy even at doses producing greater than 80% D2 receptor occupancy, indicating minimal risk of extrapyramidal side effects [2].
| Receptor/Parameter | Characteristics | Clinical Relevance |
|---|---|---|
| D2 Receptor Affinity | Low affinity (μM range) | Minimal side effects |
| D2 Receptor Binding State | Preferential D2R-High state | Unique pharmacology |
| Functional Activity | Competitive antagonist | No intrinsic activity |
| Dissociation Rate | Fast-off kinetics | Reduced catalepsy risk |
| Dopamine Turnover | Increased | D2 antagonist profile |
| Striatal DOPAC Levels | Elevated (ED50=81 μmol/kg) | Biomarker confirmation |
| Cortical DA Efflux | Enhanced | Enhanced transmission |
| Behavioral Effects | State-dependent stabilization | Motor symptom improvement |
Pridopidine exerts comprehensive effects on multiple protein homeostasis pathways, with particular emphasis on brain-derived neurotrophic factor signaling, endoplasmic reticulum stress response, and protein quality control mechanisms. Genome-wide expression profiling studies reveal that pridopidine treatment produces robust upregulation of the brain-derived neurotrophic factor pathway with statistical significance of 1.73 × 10^-10 [5]. This upregulation encompasses multiple brain-derived neurotrophic factor-responsive genes including early growth response proteins, activity-regulated cytoskeleton-associated protein, homer protein homolog 1A, and cyclin-dependent kinase inhibitor 1A [5].
The brain-derived neurotrophic factor pathway activation by pridopidine is strictly dependent on sigma-1 receptor function, as demonstrated by its abolition following sigma-1 receptor deletion or pharmacological blockade [5]. This sigma-1 receptor-mediated effect results in enhanced brain-derived neurotrophic factor protein secretion in neuronal cell cultures, providing direct evidence for functional pathway activation [5]. The increased brain-derived neurotrophic factor availability promotes neuronal survival, synaptic plasticity, and axonal transport functions that are critically impaired in neurodegenerative diseases [10].
Pridopidine significantly ameliorates endoplasmic reticulum stress induced by mutant huntingtin proteins, demonstrating effects across all three branches of the unfolded protein response [6]. Treatment with pridopidine reduces markers of the protein kinase RNA-like endoplasmic reticulum kinase, inositol-requiring enzyme 1, and activating transcription factor 6 pathways, with strongest effects observed on the protein kinase RNA-like endoplasmic reticulum kinase branch [6]. These effects occur at nanomolar concentrations and are completely sigma-1 receptor-dependent, as evidenced by their elimination in sigma-1 receptor knockout cells [6].
The protein quality control effects of pridopidine extend to modulation of protein aggregation and clearance mechanisms. Treatment with pridopidine increases recruitment of toxic oligomeric mutant huntingtin into larger, less toxic sodium dodecyl sulfate-insoluble aggregates, effectively reducing the burden of toxic protein species [6]. This aggregation modulation is accompanied by restoration of the colocalization between sigma-1 receptor and binding immunoglobulin protein chaperone, indicating improved endoplasmic reticulum protein folding capacity [6]. Additionally, pridopidine upregulates expression of DARPP32, a critical protein for medium spiny neuron function and plasticity [11].
The comprehensive pathway analysis reveals that pridopidine activates multiple interconnected survival pathways including the phosphoinositide 3-kinase/protein kinase B pathway and glucocorticoid receptor signaling [5]. The phosphoinositide 3-kinase/protein kinase B pathway upregulation occurs with statistical significance of 0.004 and involves genes such as nuclear receptor subfamily 4 group A member 1, cyclin-dependent kinase inhibitor 1A, insulin receptor substrate 2, murine double minute 2, and phosphoinositide-3-kinase regulatory subunit 2 [5]. Glucocorticoid receptor pathway activation includes upregulation of pyruvate dehydrogenase kinase 4, serum/glucocorticoid regulated kinase 1, dual specificity phosphatase 1, DNA damage inducible transcript 4, and nuclear factor kappa B inhibitor alpha [5].
| Pathway/Target | Effect | Mechanism | Functional Outcome |
|---|---|---|---|
| BDNF Expression | Upregulated (1.73E-10) | Transcriptional activation | Neuroprotection |
| BDNF Secretion | Enhanced (S1R-dependent) | S1R-mediated release | Synaptic strengthening |
| UPR Branches (PERK) | Reduced activation | ER stress amelioration | Cellular survival |
| ER Stress Markers | Decreased levels | Proteostasis restoration | Protein quality control |
| BiP-S1R Interaction | Restored colocalization | Chaperone stabilization | ER function restoration |
| Protein Aggregates | Reduced size/toxicity | Enhanced clearance | Reduced toxicity |
| DARPP32 Expression | Increased | Neuroplasticity promotion | Motor function |
| Glucocorticoid Receptor | Pathway activation | Anti-inflammatory response | Stress response |
| PI3K/AKT Pathway | Upregulated (P=0.004) | Survival signaling | Cell survival |
Acute Toxic;Health Hazard